![molecular formula C6H5N3O2 B1460701 Pyrazolo[1,5-A]pyrimidine-5,7-diol CAS No. 57489-70-0](/img/structure/B1460701.png)
Pyrazolo[1,5-A]pyrimidine-5,7-diol
Overview
Description
Pyrazolo[1,5-A]pyrimidine-5,7-diol is a type of N-heterocyclic compound that has a significant impact in medicinal chemistry . It has a CAS Number of 57489-70-0 and a molecular weight of 151.12 . This compound is known for its significant photophysical properties .
Synthesis Analysis
A simple and efficient method for the synthesis of 5,7-disubstituted pyrazolo[1,5-A]pyrimidines has been reported . The synthetic route involved a one-pot two-step synthesis from the reaction of 3-aminopyrazole with activated alkynes . Various synthetic routes have been developed for the preparation and post-functionalization of this functional scaffold .
Molecular Structure Analysis
The Pyrazolo[1,5-A]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The synthetic transformations involving this motif represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of Pyrazolo[1,5-A]pyrimidine-5,7-diol include a molecular weight of 151.12 and a storage temperature of 28 C .
Scientific Research Applications
Fluorescent Probes for Bioimaging
Pyrazolo[1,5-A]pyrimidine derivatives have been identified as strategic compounds for optical applications. They are particularly useful as fluorescent probes for bioimaging due to their high quantum yields and excellent photostability . These properties make them suitable for studying the dynamics of intracellular processes and can be used as lipid droplet biomarkers for cancer cells .
Chemosensors
The structural diversity and the presence of heteroatoms in Pyrazolo[1,5-A]pyrimidine-5,7-diol allow it to act as a potential chelating agent for ions. This makes it an excellent candidate for developing chemosensors that can detect the presence of various ions in biological and environmental samples .
Organic Light-Emitting Devices (OLEDs)
Due to their tunable photophysical properties, these compounds can be used in the development of OLEDs. The electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, which are crucial for the design of efficient OLEDs .
Cancer Therapeutics
Pyrazolo[1,5-A]pyrimidine derivatives have shown promise in the field of cancer therapeutics. Their ability to act as kinase inhibitors and their potential use in PET tumor imaging agents highlight their versatility in medical applications .
Solid-State Emitters
The pyrazolo[1,5-A]pyrimidine-based fluorophores allow good solid-state emission intensities. This property is beneficial for designing solid-state emitters, which are important components in various optoelectronic devices .
Synthetic Methodology Advancements
The simpler and greener synthetic methodology of these compounds, as compared to other fluorophores like BODIPYs, represents a significant advancement in synthetic chemistry. This can lead to more sustainable practices in the production of fluorescent materials .
Mechanism of Action
Pyrazolo[1,5-A]pyrimidine-5,7-diol is a compound that has garnered significant attention in the fields of medicinal chemistry and material science due to its unique properties and potential applications . This article aims to provide a comprehensive overview of the mechanism of action of Pyrazolo[1,5-A]pyrimidine-5,7-diol, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of Pyrazolo[1,5-A]pyrimidine-5,7-diol are cycline dependent kinases (CDKs), which include CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc . These kinases play crucial roles in cell cycle regulation and transcription, making them key targets for therapeutic interventions.
Mode of Action
Pyrazolo[1,5-A]pyrimidine-5,7-diol interacts with its targets, the cycline dependent kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cell cycle regulation and transcription processes.
Action Environment
The action, efficacy, and stability of Pyrazolo[1,5-A]pyrimidine-5,7-diol can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be tuned by electron-donating groups at position 7 on the fused ring, which improve both the absorption and emission behaviors . Additionally, the compound’s stability under exposure to extreme pH has been studied, providing valuable insights into its potential applications in different environments .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
Pyrazolo[1,5-A]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as a privileged structure for library synthesis and drug discovery . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-A]pyrimidine core .
properties
IUPAC Name |
7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-3,11H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHCRNWCKCTZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2NC(=O)C=C(N2N=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339675 | |
Record name | PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-A]pyrimidine-5,7-diol | |
CAS RN |
57489-70-0 | |
Record name | PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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